C7H5Cl4NNaO2S
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
CAS No.: 83930-10-3
Cat. No.: VC17008372
Molecular Formula: C7H5Cl4NO2S.Na
C7H5Cl4NNaO2S
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83930-10-3 |
|---|---|
| Molecular Formula | C7H5Cl4NO2S.Na C7H5Cl4NNaO2S |
| Molecular Weight | 332.0 g/mol |
| Standard InChI | InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3; |
| Standard InChI Key | HHKFTXOVTNMFLM-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N(C1=C(C(=C(C=C1)Cl)Cl)Cl)Cl.[Na] |
Introduction
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a complex organic compound characterized by its unique structure, which includes a sodium ion, a chloro group, and a sulfonamide moiety attached to a trichlorophenyl group. The molecular formula for this compound is C7H5Cl4NNaO2S, with a molecular weight of approximately 331.97 g/mol . This compound is of interest due to its potential applications in pharmaceuticals and agricultural chemicals, primarily attributed to its antimicrobial properties.
Synthesis Methods
The synthesis of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate can be approached through several methods, which typically involve the reaction of chlorinated phenols with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve maximum yield and purity of the final product.
Biological Activity and Applications
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt their function, making it effective against various strains of bacteria. This compound is of particular interest in addressing antibiotic resistance issues due to its efficacy in inhibiting the growth of resistant bacterial strains.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Antimicrobial agent for treating bacterial infections. |
| Agricultural Chemicals | Potential use as a bactericide in agricultural settings. |
Comparison with Related Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Sulfanilamide | C6H8N2O2S | First sulfonamide antibiotic; broad-spectrum antibacterial activity. |
| Trimethoprim | C14H18N4O3 | Inhibits bacterial dihydrofolate reductase; used in combination therapies. |
| Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate | C7H5Cl4NNaO2S | Trichlorophenyl group; enhanced antimicrobial activity against resistant bacteria. |
Research Findings and Future Directions
Research on sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate highlights its potential as a novel antimicrobial agent. Further studies are needed to fully explore its mechanism of action and to optimize its use in therapeutic applications. Interaction studies involving this compound have demonstrated its ability to form complexes with various biological molecules, which is crucial for understanding its behavior in biological systems.
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